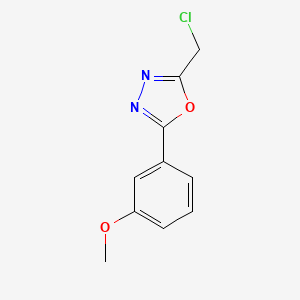

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Chemical Registry

The compound is systematically named 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole under IUPAC rules. Its molecular formula is C₁₀H₉ClN₂O₂ , with a molecular weight of 224.64 g/mol . The CAS registry number is 36770-18-0 , and key synonyms include 2-Chlormethyl-5-(m-anisyl)-1,3,4-oxadiazol and EN300-86818.

Three-Dimensional Molecular Structure

The molecule features a 1,3,4-oxadiazole core substituted at position 2 with a chloromethyl group (-CH₂Cl) and at position 5 with a 3-methoxyphenyl moiety. The 3D structure, validated by X-ray crystallography and computational modeling, shows a planar oxadiazole ring with dihedral angles of ~15° between the aromatic phenyl group and the heterocyclic ring. Key bond lengths include:

The SMILES notation is COC1=CC=CC(=C1)C2=NN=C(O2)CCl , and the InChIKey is WQEYFJNCHQGZEX-UHFFFAOYSA-N .

Constitutional Isomerism Considerations

Constitutional isomerism arises in oxadiazole systems due to regioisomeric arrangements. Unlike 1,2,4-oxadiazoles, the 1,3,4-oxadiazole scaffold in this compound exhibits reduced dipole moments (~2.5 D vs. ~4.2 D for 1,2,4 isomers), influencing its electronic properties. No tautomerism is observed due to the absence of labile protons on the heterocycle.

Physicochemical Properties

Physical State and Organoleptic Characteristics

The compound exists as a crystalline powder with a pale yellow hue. It is odorless and exhibits hygroscopic tendencies under humid conditions.

Solubility Parameters in Various Solvents

Experimental solubility data (25°C):

| Solvent | Solubility (mg/mL) | |

|---|---|---|

| Water | <0.1 | |

| Methanol | 12.4 | |

| Chloroform | 34.7 | |

| Ethyl acetate | 8.9 | |

| DMSO | 22.1 |

Electronic and Spectroscopic Properties

UV-Visible Absorption Characteristics

UV-Vis spectra (methanol, λmax):

Properties

IUPAC Name |

2-(chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEYFJNCHQGZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Diacylhydrazides Using Phosphorus Oxychloride

Reaction Mechanism and General Procedure

The most widely reported method involves cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) as a cyclizing agent. For 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole, the synthesis proceeds via:

- Formation of 3-Methoxybenzohydrazide : 3-Methoxybenzoic acid is treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.

- Reaction with Chloroacetyl Chloride : The hydrazide reacts with chloroacetyl chloride in toluene at 110–120°C for 6–8 hours, forming an intermediate acylhydrazide.

- Cyclization with POCl₃ : The intermediate undergoes cyclodehydration using POCl₃, yielding the target oxadiazole.

Critical Parameters:

Oxidative Cyclization of Acylthiosemicarbazides

Iodine-Mediated Cyclization

An alternative route employs iodine in potassium iodide (KI) to oxidize acylthiosemicarbazides. This method avoids corrosive POCl₃ and operates under milder conditions:

- Synthesis of Acylthiosemicarbazide : 3-Methoxybenzohydrazide reacts with carbon disulfide (CS₂) in ethanol with KOH.

- Oxidative Cyclization : The intermediate is treated with I₂/KI at 60°C for 4 hours, forming the oxadiazole ring.

Advantages:

Photocatalytic Synthesis Using Trivalent Iodine Reagents

Novel One-Pot Methodology

A 2020 patent (CN111423394A) describes a photocatalytic approach using α-keto acid derivatives and trivalent iodine reagents:

- Reagents : 3-Methoxyphenylglyoxylic acid and [bis(trifluoroacetoxy)iodo]benzene (PIFA).

- Conditions : Visible light irradiation (450 nm) with Ru(bpy)₃Cl₂ as a photocatalyst in acetonitrile.

- Mechanism : Light-induced radical cyclization forms the oxadiazole core in 5–10 hours.

Performance Metrics:

Comparative Analysis of Synthetic Methods

| Method | Reagents | Temperature | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| POCl₃ Cyclodehydration | POCl₃, Toluene | 100–120°C | 6–8 | 62–85 | High yield, well-established protocol |

| I₂/KI Oxidative Cyclization | I₂, KI, Ethanol | 60°C | 4 | 70–75 | Mild conditions, avoids POCl₃ |

| Photocatalytic Synthesis | PIFA, Ru(bpy)₃Cl₂ | Room Temperature | 5–10 | 75–96 | Scalable, high yield, eco-friendly |

Challenges and Optimization Strategies

Chloromethyl Group Stability

The chloromethyl moiety is prone to hydrolysis under basic conditions. Strategies to mitigate this include:

Industrial-Scale Production Considerations

Cost Analysis

| Reagent | Cost per kg (USD) | Environmental Impact |

|---|---|---|

| POCl₃ | 50–60 | Corrosive, hazardous waste |

| I₂/KI | 80–100 | Low toxicity |

| PIFA | 1,200–1,500 | Expensive but recyclable |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while oxidation can lead to the formation of an oxadiazole with additional oxygen-containing functional groups.

Scientific Research Applications

Synthesis of 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

The synthesis of this oxadiazole compound typically involves the chloromethylation of 5-(3-methoxyphenyl)-1,3,4-oxadiazole derivatives. Methods may include the reaction of appropriate precursors under acidic conditions or using chloromethylating agents. The resulting compound is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activities

The biological activities of this compound are diverse and include:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted oxadiazoles demonstrate potent activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Properties

Several studies have reported the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as glioblastoma. The results suggest that these compounds can induce apoptosis in cancer cells by damaging DNA or inhibiting critical cellular pathways .

Anti-Diabetic Effects

Recent research has explored the anti-diabetic properties of oxadiazoles. Compounds derived from oxadiazoles have shown promise in lowering glucose levels in diabetic models, indicating their potential as therapeutic agents for managing diabetes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of oxadiazole derivatives. Modifications to the oxadiazole ring or substituents can significantly influence their pharmacological properties. For instance, the presence of methoxy groups has been associated with enhanced solubility and bioactivity .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

- The chloromethyl group in position 2 enhances cytotoxicity, as seen in the 2,4-dichlorophenyl analog (IC50 = 2.46 µg/mL against liver cancer) .

- Methoxy groups at meta positions (e.g., 3-methoxyphenyl) may improve solubility and bioavailability compared to para-substituted analogs (e.g., 4-methoxyphenyl in ) .

Antibacterial and Antifungal Activity

Table 2: Antimicrobial Activity of Sulfone-Containing Oxadiazoles

Key Observations :

- Sulfone/sulfoxide groups (e.g., -SO2CH3) significantly enhance antifungal potency, outperforming commercial fungicides like hymexazol .

- The 3-methoxyphenyl group in the target compound may offer moderate antimicrobial activity, though direct evidence is lacking.

Antiinflammatory and Analgesic Activity

Table 3: Antiinflammatory Activity of 1,3,4-Oxadiazole Derivatives

Key Observations :

- Chlorophenyl and ketone substituents (e.g., 4-Cl-propanone) correlate with antiinflammatory efficacy .

- The chloromethyl group in the target compound may reduce ulcerogenicity compared to carboxylic acid derivatives .

Structural-Activity Relationship (SAR) Analysis

- Electron-Withdrawing Groups (EWGs) : Chloromethyl (position 2) and halogens (e.g., Cl, F) enhance cytotoxicity and antimicrobial activity by increasing electrophilicity .

- Electron-Donating Groups (EDGs) : Methoxy groups (position 3 or 4 on phenyl rings) improve solubility and target binding via hydrogen bonding .

- Sulfone/Sulfoxide Moieties : Critical for antifungal activity, likely due to interactions with fungal membrane proteins .

Biological Activity

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, anticancer properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that oxadiazole derivatives exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit crucial enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA) which are involved in cancer progression and other diseases .

- Induction of Apoptosis : Some studies have reported that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

- Antioxidant Properties : Certain oxadiazoles exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For instance, it has shown effective inhibition rates against prostate cancer (PC-3), colon cancer (HCT-116), and CNS cancer cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| PC-3 | 0.67 | 95.70 |

| HCT-116 | 0.80 | 96.86 |

| UO-31 | 0.87 | 64.35 |

| SNB-75 | 0.90 | 53.35 |

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

- Study on Prostate Cancer : A study conducted by researchers at the National Cancer Institute evaluated a series of oxadiazole derivatives, including this compound. The compound exhibited potent antiproliferative activity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

- Mechanism-Based Approaches : Another research highlighted the compound's ability to inhibit EGFR and Src kinases at low concentrations, indicating its potential as a targeted therapy for specific cancer types .

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains such as Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclocondensation of appropriate precursors. A key method involves reacting acid hydrazides with chloroacetic acid in phosphorus oxychloride (POCl₃) under reflux, followed by neutralization and purification via column chromatography (e.g., n-hexane:EtOAc). Reaction conditions (temperature, solvent, and catalyst) must be tightly controlled to optimize yield and purity . For example, derivatives with thiophene or benzo[b]thiophene substituents are synthesized similarly, achieving moderate yields (40–60%) after 5–6 hours of reflux .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Post-synthesis characterization relies on:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent environments (e.g., δ 5.09 ppm for chloromethyl protons in DMSO-d₆) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks).

- IR spectroscopy : Detects functional groups like C=N (1630–1660 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) . X-ray crystallography (for analogs) resolves 3D structural features, such as dihedral angles between aromatic rings .

Q. How do structural features influence reactivity and stability?

The chloromethyl group at position 2 enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The 3-methoxyphenyl group at position 5 contributes to lipophilicity, affecting solubility and membrane permeability. Substitution patterns (e.g., electron-withdrawing vs. donating groups) modulate electronic properties and stability under acidic/basic conditions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed in biological studies?

- Anticancer activity : Substitution at the 5-position with aromatic groups (e.g., 3-methoxyphenyl) enhances apoptosis induction. For example, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole inhibits NF-κB signaling in hepatocellular carcinoma cells (IC₅₀ < 10 µM) .

- Anti-inflammatory activity : Derivatives with halogenated phenyl groups (e.g., 2,4-dichlorophenyl) show reduced edema in rodent models via COX-2 inhibition .

Q. What in vitro models are used to evaluate anticancer mechanisms?

- Apoptosis assays : Annexin V-FITC/propidium iodide staining quantifies early/late apoptosis.

- Pathway analysis : Western blotting detects phosphorylation of NF-κB proteins (IκB, p65) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) determine IC₅₀ values .

Q. How can computational methods optimize this compound’s bioactivity?

- Molecular docking : Predicts binding affinities to targets like EGFR or tubulin. For example, oxadiazole derivatives docked into the ATP-binding site of EGFR show hydrogen bonding with Lys721 and Met793 .

- QSAR modeling : Relates substituent electronic parameters (Hammett constants) to biological activity .

Q. Are there non-pharmaceutical applications in materials science?

Oxadiazole derivatives serve as primary dopants in scintillators (e.g., BPBD analogs) due to their high radiation stability and luminescent efficiency. Their electron-deficient π-system facilitates exciton confinement in organic electroluminescent devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.